2-(4-Fluorophenoxy)acetohydrazide

Description

The exact mass of the compound 2-(4-Fluorophenoxy)acetohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorophenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

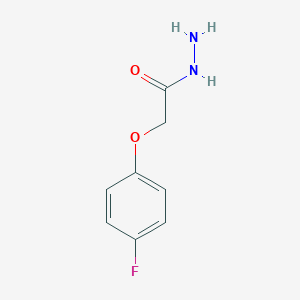

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIHQPCBPNHCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352852 | |

| Record name | 2-(4-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-62-8 | |

| Record name | 2-(4-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenoxyacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)acetohydrazide from Ethyl 2-(4-Fluorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive technical guide details the synthesis of 2-(4-fluorophenoxy)acetohydrazide, a valuable intermediate in pharmaceutical and agrochemical research, through the direct hydrazinolysis of ethyl 2-(4-fluorophenoxy)acetate. Moving beyond a simple procedural outline, this document provides an in-depth analysis of the reaction mechanism, critical process parameters, safety protocols, and analytical validation techniques. The content herein is structured to empower researchers with the foundational knowledge and practical insights required for the successful and safe execution of this synthesis, ensuring high yield and purity of the target compound.

Introduction: The Significance of Aryloxyacetohydrazides

Aryloxyacetohydrazides, and specifically 2-(4-fluorophenoxy)acetohydrazide, represent a critical class of chemical scaffolds. The inherent structural motifs—a substituted aromatic ring linked via an ether oxygen to an acetohydrazide moiety—confer a unique combination of hydrogen bonding capabilities and lipophilicity. This makes them versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are frequently investigated for their potential biological activities. The fluorine substituent on the phenyl ring is of particular interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

The conversion of an ester, such as ethyl 2-(4-fluorophenoxy)acetate, to its corresponding hydrazide is a fundamental and widely employed transformation in organic synthesis. This guide focuses on the most direct and efficient method: hydrazinolysis using hydrazine hydrate.

The Core Transformation: Hydrazinolysis of an Ester

The reaction at the heart of this guide is the nucleophilic acyl substitution of the ethoxy group (-OEt) in ethyl 2-(4-fluorophenoxy)acetate by hydrazine (NH₂NH₂). This process, known as hydrazinolysis, is a robust and high-yielding method for the preparation of hydrazides from their corresponding esters.[1]

Mechanistic Insights

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is typically transferred from the attacking nitrogen to the oxygen of the original ethoxy group, making it a better leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule as the leaving group, yielding the final 2-(4-fluorophenoxy)acetohydrazide product.

For optimal results, methyl or ethyl esters are preferred starting materials for this transformation.[1]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-fluorophenoxy)acetohydrazide. The causality behind each experimental choice is explained to ensure a thorough understanding and reproducible results.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-(4-fluorophenoxy)acetate | ≥98% | Standard Chemical Supplier | Starting material. |

| Hydrazine Hydrate (N₂H₄·H₂O) | 80-99% solution | Standard Chemical Supplier | Nucleophile. Handle with extreme caution. |

| Ethanol (EtOH) | Absolute/Anhydrous | Standard Chemical Supplier | Reaction solvent. |

| Methanol (MeOH) | ACS Grade | Standard Chemical Supplier | Recrystallization solvent. |

| Deionized Water | High Purity | In-house | Used for workup. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and flask

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Detailed Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: High-level workflow for the synthesis of 2-(4-fluorophenoxy)acetohydrazide.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq.) in absolute ethanol (approximately 10 mL per 0.01 mol of ester).[2] Begin stirring to ensure a homogenous solution.

-

Rationale: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. Using an absolute grade minimizes water, which could potentially hydrolyze the ester.

-

-

Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (1.2 to 1.5 eq.) dropwise at room temperature.[3] An exothermic reaction may be observed.

-

Rationale: A slight excess of hydrazine hydrate ensures the complete consumption of the starting ester, driving the reaction to completion.[4] Dropwise addition helps to control any initial exotherm.

-

-

Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours.[3]

-

Rationale: Heating the mixture provides the necessary activation energy for the reaction to proceed at a practical rate. Refluxing ensures a constant reaction temperature without loss of solvent.

-

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to differentiate the starting ester from the more polar product hydrazide. The reaction is complete when the starting ester spot is no longer visible.[1]

-

Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product, preventing premature or unnecessarily long reaction times.

-

-

Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, 2-(4-fluorophenoxy)acetohydrazide, is often poorly soluble in ethanol at lower temperatures and will precipitate as a white solid.[5] To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol or deionized water to remove any unreacted hydrazine hydrate and other soluble impurities.[4]

-

Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility at higher temperatures.

-

-

Purification by Recrystallization: For higher purity, the crude product should be recrystallized. Methanol is a suitable solvent for this purpose.[2] Dissolve the crude solid in a minimum amount of hot methanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

-

Rationale: Recrystallization is a powerful purification technique that removes impurities trapped within the crystal lattice of the crude product, resulting in a highly pure final compound.

-

Safety, Handling, and Waste Disposal: A Critical Overview

Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance. [6][7][8] Strict adherence to safety protocols is mandatory.

Hazard Analysis and Mitigation

| Hazard | Risk | Mitigation Measures |

| Hydrazine Hydrate | Toxic if swallowed, fatal in contact with skin or if inhaled.[6][8] Causes severe skin burns and eye damage.[6][8] Suspected of causing cancer.[6] Combustible liquid.[6][8] | Engineering Controls: Always handle in a certified chemical fume hood with good ventilation.[6][9] Ensure an eyewash station and safety shower are immediately accessible.[7][9] Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9][10] In case of insufficient ventilation, use a certified respirator.[9] |

| Ethanol/Methanol | Flammable liquids. | Keep away from open flames, sparks, and other ignition sources.[6] |

| Reaction | Potential for exotherm upon addition of hydrazine. | Add hydrazine hydrate dropwise and be prepared to cool the reaction vessel if necessary. |

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek immediate medical attention.[7]

-

Spills: Evacuate the area. Remove all ignition sources.[10] Absorb small spills with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.[9] Do not flush into the sewer system.[6]

Waste Disposal

All waste containing hydrazine hydrate must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]

Analytical Characterization

Validation of the final product's identity and purity is essential.

| Technique | Purpose | Expected Results |

| Melting Point | Purity assessment | A sharp melting point range consistent with literature values. |

| FTIR Spectroscopy | Functional group identification | Presence of N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-O-C stretching. |

| ¹H NMR Spectroscopy | Structural elucidation | Peaks corresponding to aromatic protons, the -OCH₂- protons, and the -NH and -NH₂ protons. |

| ¹³C NMR Spectroscopy | Structural confirmation | Signals for the carbonyl carbon and the distinct carbons of the fluorophenoxy group. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of 2-(4-fluorophenoxy)acetohydrazide (C₈H₉FN₂O₂: 184.17 g/mol ).[2] |

Conclusion

The synthesis of 2-(4-fluorophenoxy)acetohydrazide via hydrazinolysis of its ethyl ester is a straightforward yet powerful reaction that provides access to a key building block in drug discovery and development. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to stringent safety protocols, researchers can reliably and safely produce this valuable compound in high yield and purity. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-tested advice to ensure the successful implementation of this important synthetic transformation.

References

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

-

Various Authors. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Retrieved from [Link]

-

Various Authors. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Quora. Retrieved from [Link]

- Isloor, A. M., et al. (2012). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry.

-

Various Authors. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate. Retrieved from [Link]

- De Souza, A. C. B., et al. (2020). Continuous-flow synthesis of dipeptides using an in situ generated acyl azide. Reaction Chemistry & Engineering.

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.

- Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide.

- Praveen, A.S., et al. (2012). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-FLUOROPHENOXY)ACETOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. nexchem.co.uk [nexchem.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(4-Fluorophenoxy)acetohydrazide is a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a fluorinated aromatic ring and a reactive hydrazide moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenoxy)acetohydrazide, offering a foundational understanding for researchers engaged in its use for drug discovery and development. The narrative synthesizes known data with established analytical protocols, providing a self-validating framework for its characterization and application.

Introduction: The Significance of 2-(4-Fluorophenoxy)acetohydrazide in Chemical Synthesis

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a fluorine atom onto the phenoxy ring in 2-(4-Fluorophenoxy)acetohydrazide can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles. As an intermediate, this compound serves as a critical precursor for the synthesis of more complex molecules, such as various heterocyclic systems. A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective utilization in synthetic chemistry and rational drug design.

Molecular Structure and Core Properties

The foundational attributes of 2-(4-Fluorophenoxy)acetohydrazide are summarized below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FN₂O₂ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White crystalline solid | Generic Supplier Data |

| Melting Point | 128-134 °C | Generic Supplier Data |

| CAS Number | 1737-62-8 | [1] |

The structure of 2-(4-Fluorophenoxy)acetohydrazide, depicted below, consists of a 4-fluorophenoxy group linked to an acetohydrazide moiety. This combination of a functionalized aromatic ring and a reactive hydrazide group is central to its utility in chemical synthesis.

Caption: Molecular structure of 2-(4-Fluorophenoxy)acetohydrazide.

Solubility Profile: A Key Parameter for Application

Expected Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydrazide group, capable of hydrogen bonding, suggests that the compound will exhibit moderate to good solubility in these solvents, particularly with heating. This is supported by the common use of ethanol as a recrystallization solvent for similar hydrazides.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The compound is expected to be readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to solvate both the polar hydrazide moiety and the aromatic ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the hydrazide group.

-

Aqueous Solubility: The aqueous solubility is likely to be limited but influenced by pH. At physiological pH, the hydrazide group may be partially protonated, which could enhance solubility.

Protocol for Experimental Solubility Determination

A standardized protocol for determining the solubility of 2-(4-Fluorophenoxy)acetohydrazide is outlined below. This method provides a reliable system for generating crucial data for its application.

Objective: To determine the approximate solubility of 2-(4-Fluorophenoxy)acetohydrazide in a range of common laboratory solvents at ambient temperature.

Materials:

-

2-(4-Fluorophenoxy)acetohydrazide

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Add a known amount (e.g., 10 mg) of 2-(4-Fluorophenoxy)acetohydrazide to a series of vials.

-

Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent.

-

Mixing: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each vial for complete dissolution.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

-

Quantification: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can then be expressed as mg/mL.

-

Classification: Based on the results, classify the solubility as:

-

Very Soluble: < 1 mL of solvent required to dissolve 1 g of solute.

-

Freely Soluble: 1-10 mL of solvent required.

-

Soluble: 10-30 mL of solvent required.

-

Sparingly Soluble: 30-100 mL of solvent required.

-

Slightly Soluble: 100-1000 mL of solvent required.

-

Very Slightly Soluble: 1000-10,000 mL of solvent required.

-

Practically Insoluble: > 10,000 mL of solvent required.

-

Ionization Constant (pKa) and Lipophilicity (LogP/LogD)

The pKa and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Ionization Constant (pKa)

The hydrazide moiety contains both acidic (N-H) and basic (amino) protons, meaning the molecule will have at least one pKa value. The pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: While an experimental pKa for 2-(4-Fluorophenoxy)acetohydrazide is not available, hydrazides typically exhibit pKa values in the range of 2-4 for the protonated form and 10-12 for the neutral form. The electron-withdrawing effect of the 4-fluorophenoxy group may slightly decrease the basicity of the terminal amino group.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the experimental determination of pKa values.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a key factor in determining a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Predicted LogP: Computational models can provide an estimate of the LogP value. For 2-(4-Fluorophenoxy)acetohydrazide, various online prediction tools suggest a LogP in the range of 0.8 to 1.5. This indicates a relatively balanced hydrophilic-lipophilic character.

LogD: Since the molecule is ionizable, its distribution between octanol and water will be pH-dependent. At physiological pH (7.4), a portion of the molecules will be in their ionized form, which will decrease the observed lipophilicity compared to the LogP value.

Protocol for Experimental LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.

-

Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol.

-

Analyte Solution: Prepare a stock solution of 2-(4-Fluorophenoxy)acetohydrazide in the appropriate phase.

-

Partitioning: Add a known volume of the analyte solution to a mixture of the two phases in a flask.

-

Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

-

LogD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(4-Fluorophenoxy)acetohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Two sets of doublets or a multiplet in the range of 6.9-7.2 ppm, corresponding to the protons on the fluorinated benzene ring.

-

Methylene Protons (-O-CH₂-): A singlet at approximately 4.5-5.0 ppm.

-

Hydrazide Protons (-NH-NH₂): Two broad singlets, one for the -NH proton and one for the -NH₂ protons, which may be exchangeable with D₂O. The chemical shifts can vary but are typically found downfield. For a similar compound, (4-Chloro-phenoxy)-acetic acid hydrazide, the NH₂ protons appear as a singlet at 3.57 ppm and the NH proton as a triplet at 8.22 ppm in CDCl₃.[3]

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Aromatic Carbons: Signals in the aromatic region (115-160 ppm), with the carbon attached to the fluorine showing a characteristic coupling (¹JCF).

-

Methylene Carbon (-O-CH₂-): A signal around 65-70 ppm.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (KBr pellet):

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and another band for the -NH stretch. For a similar compound, 4-(4-Fluoro-phenoxy)-butyric acid hydrazide, these appear at 3323 cm⁻¹ (NH₂) and 3209 cm⁻¹ (NH).[4]

-

C=O Stretching (Amide I): A strong absorption band around 1670-1680 cm⁻¹. The 4-fluoro-phenoxy-butyric acid hydrazide analogue shows this peak at 1682 cm⁻¹.[4]

-

N-H Bending (Amide II): A band around 1620-1650 cm⁻¹.

-

C-O-C Stretching: Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-F Stretching: A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 184, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Expect fragmentation patterns corresponding to the loss of the hydrazide group, cleavage of the ether linkage, and other characteristic fragmentations of the phenoxyacetic acid structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-(4-Fluorophenoxy)acetohydrazide is not publicly available, the structure of the analogous 2-(4-chlorophenoxy)acetohydrazide has been reported.[2]

Insights from the Chloro-Analogue:

-

Molecular Conformation: The molecule is nearly planar, with a small dihedral angle between the phenyl ring and the acetohydrazide group.[2]

-

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydrazide N-H and C=O groups.[2]

It is reasonable to expect that 2-(4-Fluorophenoxy)acetohydrazide will adopt a similar conformation and exhibit analogous hydrogen bonding patterns in the solid state.

Analytical Methodologies: Ensuring Purity and Quantification

A robust analytical method is essential for quality control and for monitoring reactions involving 2-(4-Fluorophenoxy)acetohydrazide. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method

The following is a proposed starting point for developing a validated HPLC method for the analysis of 2-(4-Fluorophenoxy)acetohydrazide.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A starting point could be a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 220-230 nm and 270-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 25-30 °C.

Caption: General workflow for the HPLC analysis of 2-(4-Fluorophenoxy)acetohydrazide.

Method Validation: For use in a regulated environment, the method must be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

2-(4-Fluorophenoxy)acetohydrazide is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties, drawing upon available data for the compound and its close analogues. While some experimental data, particularly regarding solubility, pKa, and LogP, are not yet published, this document provides robust protocols for their determination. The presented spectroscopic data and analytical methodologies offer a solid foundation for researchers to confidently work with this versatile compound, ensuring its identity, purity, and appropriate application in the synthesis of novel chemical entities.

References

- Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(4), 1111–1114.

-

Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.

-

Channe Gowda, D., et al. (2010). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

- Patel, P., Gor, D., & Patel, P. S. (2012). Synthesis and spectral study of 2-(4-{[(substitutedphenyl)imino]methyl}phenoxy)aceto hydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.

- Wang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1367-1373.

- Mateeva, A., et al. (2020). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Semantic Scholar.

- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.

- Avdagić, A., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin, 67(1), 15-26.

-

PubChem. (n.d.). 2-Phenoxyacetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Milan. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

- Chen, J., & Tan, M. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829.

- Sreekanth, R., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1145-1151.

- Hisham, M., et al. (2012). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles.

-

Amanote Research. (2014). (PDF) Synthesis and X-Ray Structures of Hydrazones Derived. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Semantic Scholar.

- Yasuhara, A., et al. (2017). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 8(1).

-

Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

- ResearchGate. (2019). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- Al-Ghorbani, M., et al. (2025).

- MDPI. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.

- Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ, 12, e17721.

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

- Nowick, J. S. (2015).

-

PubChem. (n.d.). 2-(2-Fluorophenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).

- ResearchGate. (n.d.).

- MDPI. (2022).

- ResearchGate. (n.d.). FIGURE 8.

- ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.

- ResearchGate. (n.d.). Chemical structure of 2-phenoxyacetohydrazide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic analysis of 2-(4-Fluorophenoxy)acetohydrazide (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenoxy)acetohydrazide

Introduction: The Analytical Imperative for Novel Hydrazides

In the landscape of modern drug discovery and development, the hydrazide functional group represents a cornerstone of medicinal chemistry. Compounds like 2-(4-Fluorophenoxy)acetohydrazide are valuable intermediates and potential pharmacophores. Their precise structural verification and purity assessment are non-negotiable prerequisites for their advancement in any research or development pipeline. This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as applied to the definitive characterization of this molecule.

Our approach moves beyond a mere recitation of data. As a senior application scientist, the emphasis here is on the causality behind the analytical choices, the logic of spectral interpretation, and the establishment of self-validating protocols. The data presented herein is a synthesized analysis based on established spectroscopic principles and comparative data from closely related chemical structures, providing a robust predictive framework for researchers in the field.

I. Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound structural insights through the analysis of its fragmentation patterns. For a molecule like 2-(4-Fluorophenoxy)acetohydrazide, Electron Ionization (EI) is a suitable "hard" ionization technique that provides a rich fragmentation spectrum, akin to a molecular fingerprint.

Expert Rationale for Technique Selection

Electron Ionization is chosen for its ability to produce a distinct and reproducible fragmentation pattern.[1] The high energy (typically 70 eV) imparted to the molecule induces fragmentation at its weakest bonds, revealing the underlying structural motifs.[2] This allows for a detailed structural puzzle to be pieced together, corroborating the findings from other spectroscopic methods.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2-(4-Fluorophenoxy)acetohydrazide (approx. 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for purified samples.[3] The solvent is evaporated under vacuum.

-

Ionization: The gaseous analyte molecules are bombarded with a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion (M•+), the molecular ion.[4]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Predicted Fragmentation

The molecular formula of 2-(4-Fluorophenoxy)acetohydrazide is C₈H₉FN₂O₂, giving it a molecular weight of 184.17 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M•+) at m/z = 184 .

The fragmentation of this molecule is governed by the stability of the resulting fragments. The primary cleavage is expected to occur at the bonds adjacent to the carbonyl group and the ether linkage, which are the most labile sites. A plausible fragmentation pathway is outlined below.

Caption: Predicted EI-MS Fragmentation Pathway for 2-(4-Fluorophenoxy)acetohydrazide.

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment Ion | Structural Formula | Significance |

|---|---|---|---|

| 184 | Molecular Ion | [C₈H₉FN₂O₂]⁺˙ | Confirms Molecular Weight |

| 141 | Acylium Ion | [FC₆H₄OCH₂CO]⁺ | Loss of the hydrazinyl radical (•NHNH₂) |

| 111 | 4-Fluorophenoxy Cation | [FC₆H₄O]⁺ | Key fragment indicating the fluorophenoxy moiety |

| 96 | Fluorobenzene Radical Cation | [C₆H₅F]⁺˙ | Loss of CO from the m/z 111 fragment |

| 74 | Acetohydrazide Radical Cation | [CH₂CONHNH₂]⁺˙ | Cleavage of the ether bond |

II. Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds.

Expert Rationale for Technique Selection

Attenuated Total Reflectance (ATR) is the preferred method for a solid powder sample as it requires minimal sample preparation and provides high-quality, reproducible spectra.[5] It allows for the rapid and non-destructive analysis of the material, making it ideal for both qualitative identification and quality control.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded.[6] This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: A small amount of the powdered 2-(4-Fluorophenoxy)acetohydrazide sample is placed directly onto the ATR crystal.

-

Apply Pressure: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.[7]

-

Sample Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument typically scans the range of 4000–400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Data Interpretation

The IR spectrum will confirm the presence of all key functional groups in the molecule. The analysis focuses on the diagnostic regions of the spectrum.

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3350–3250 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) of Hydrazide |

| 3200–3100 | Medium | N-H Stretch | Secondary Amide (-NH-) of Hydrazide |

| 3100–3000 | Medium | C-H Stretch | Aromatic Ring |

| 2980–2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

| 1700–1660 | Strong | C=O Stretch (Amide I) | Carbonyl of Hydrazide |

| 1610–1590 | Medium-Strong | N-H Bend | Hydrazide |

| 1600 & 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250–1230 | Strong | C-F Stretch | Fluoroaromatic |

| 1220–1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| 850–810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic Ring |

The presence of a strong carbonyl absorption around 1680 cm⁻¹ is a key indicator of the amide group. The distinct N-H stretching bands above 3100 cm⁻¹ confirm the hydrazide moiety, while the strong C-F and C-O-C ether bands confirm the fluorophenoxy portion of the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Expert Rationale for Technique Selection

¹H and ¹³C NMR are complementary techniques that, when used together, allow for the unambiguous assignment of a molecule's constitution and connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound because it readily dissolves the sample and its residual solvent peak does not obscure key analyte signals. Furthermore, the labile N-H protons of the hydrazide group are often observable as broad singlets in DMSO-d₆, which might otherwise be lost to exchange in protic solvents like D₂O.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-(4-Fluorophenoxy)acetohydrazide is dissolved in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO at δ ≈ 2.50 ppm for ¹H) is more common.

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field, ensuring sharp spectral lines.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard one-dimensional carbon spectrum with proton decoupling is acquired. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) are required.[9]

Data Interpretation

The analysis of the NMR spectra involves examining four key features: chemical shift (δ), integration (for ¹H), multiplicity (splitting pattern for ¹H), and the number of signals (for ¹³C).

Caption: A generalized workflow for the complete spectroscopic analysis of the target compound.

¹H NMR Spectrum Analysis

The structure has 5 distinct proton environments.

-

Aromatic Protons (H-a, H-b): The protons on the fluorophenyl ring will appear as two distinct signals due to the influence of the fluorine atom. They will form a classic AA'BB' system, which often appears as two apparent triplets or doublets of doublets around δ 6.9-7.2 ppm . The protons ortho to the fluorine (H-b) will be coupled to the fluorine, showing an additional splitting pattern.

-

Methylene Protons (H-c): The two protons of the -O-CH₂- group are chemically equivalent and will appear as a singlet since there are no adjacent protons. Their position will be shifted downfield by the adjacent electronegative oxygen, expected around δ 4.5-4.7 ppm .

-

Amide Proton (H-d): The -NH- proton is a labile proton and will likely appear as a broad singlet. In DMSO-d₆, its chemical shift is expected to be significantly downfield, around δ 9.5-10.0 ppm .

-

Amine Protons (H-e): The two protons of the terminal -NH₂ group are also labile and will appear as a broad singlet, typically more upfield than the amide proton, around δ 4.3-4.6 ppm .

Table 3: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| H-a | ~7.05 | 2H | Apparent Triplet (or dd) | Aromatic CH (ortho to OCH₂) |

| H-b | ~7.15 | 2H | Apparent Triplet (or dd) | Aromatic CH (ortho to F) |

| H-c | ~4.60 | 2H | Singlet (s) | -O-CH₂-CO- |

| H-d | ~9.80 | 1H | Broad Singlet (br s) | -CO-NH- |

| H-e | ~4.40 | 2H | Broad Singlet (br s) | -NH₂ |

¹³C NMR Spectrum Analysis

The molecule has 6 unique carbon environments in the aromatic/carbonyl region and 1 in the aliphatic region.

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically around δ 168-170 ppm .

-

Aromatic Carbons: There will be four signals for the six aromatic carbons. The carbon attached to the fluorine (C-f) will show a large coupling constant (¹JCF) and appear around δ 155-158 ppm . The carbon attached to the oxygen (C-i) will be at δ 153-155 ppm . The other two aromatic carbons (C-g, C-h) will appear in the typical aromatic region of δ 115-120 ppm , with their shifts influenced by the fluorine and oxygen substituents.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, shifted downfield by the adjacent oxygen to around δ 65-68 ppm .

Table 4: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~169.0 | Carbonyl |

| C-f | ~156.5 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |

| C-i | ~154.0 | Aromatic C-O |

| C-h | ~119.5 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to OCH₂) |

| C-g | ~116.0 (d, ²JCF ≈ 23 Hz) | Aromatic CH (ortho to F) |

| C-j | ~66.5 | -O-CH₂- |

Conclusion

The comprehensive application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural confirmation of 2-(4-Fluorophenoxy)acetohydrazide. Mass spectrometry confirms the molecular weight and key structural fragments. IR spectroscopy validates the presence of all critical functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atom-by-atom connectivity map, leaving no ambiguity as to the compound's identity and purity. This multi-technique approach represents the gold standard in analytical chemistry, ensuring the scientific integrity required for research and drug development applications.

References

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

Wikipedia. Electron ionization. [Link]

-

The Royal Society of Chemistry. Supporting Information for Decarboxylative Formylation of Aryl Halides. [Link]

-

Ash, A. (2020, October 17). Electron ionization and mass spectrometry. YouTube. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information for Pd-Catalyzed Aerobic Oxidative C-H/N-H Annulation. [Link]

-

PubChem. 2-[(4-Fluorophenyl)amino]acetohydrazide. [Link]

-

Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition, 55(20), 5932-5936. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of Florida. Sample Preparation – FT-IR/ATR. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Spectroscopy Online. (2023). New ATR FT-IR Mapping Method Helps Identify Ingredients in Herbal Medicines. [Link]

-

PubChem. N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide. [Link]

-

University of Washington. Fourier Transform Infrared Spectroscopy. [Link]

-

University of Texas at El Paso. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

SpectraBase. 2-(4-Fluorophenoxy)-N'-(1-styrylethylidene)acethydrazide - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supplementary Information: Formation of hydrazones and stabilized boron-nitrogen heterocycles. [Link]

-

Preece, N. E., & Nicholson, J. K. (1990). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 40(10), 2309-2315. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. mse.washington.edu [mse.washington.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. rsc.org [rsc.org]

- 9. compoundchem.com [compoundchem.com]

starting materials for 2-(4-Fluorophenoxy)acetohydrazide synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

Executive Summary

2-(4-Fluorophenoxy)acetohydrazide is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1] Its utility as a building block for novel anti-inflammatory agents, analgesics, herbicides, and plant growth regulators underscores the need for robust and well-understood synthetic strategies.[1] This technical guide provides a comprehensive analysis of the primary synthetic pathways to 2-(4-Fluorophenoxy)acetohydrazide, focusing on the critical selection of starting materials and the rationale behind key experimental parameters. We will explore the two predominant routes: a two-step synthesis proceeding through an ester intermediate, and an alternative pathway involving a carboxylic acid intermediate. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and drug development professionals with the knowledge to efficiently and reliably synthesize this valuable compound.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of 2-(4-Fluorophenoxy)acetohydrazide (CAS No: 1737-62-8) is most commonly achieved via a two-step process.[2] The choice of pathway is typically dictated by the availability of starting materials, desired purity, and scalability. The most prevalent and efficient method involves the initial formation of an ester, ethyl 2-(4-fluorophenoxy)acetate, which is subsequently converted to the target hydrazide. An alternative, though less direct, route proceeds through the corresponding carboxylic acid, 2-(4-fluorophenoxy)acetic acid.

Pathway A: Synthesis via the Ester Intermediate

This pathway is widely favored for its high yields and straightforward reaction conditions. It is logically segmented into two core transformations: a Williamson ether synthesis to construct the phenoxyacetate backbone, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

The initial step involves the formation of an ether linkage between 4-fluorophenol and an ethyl haloacetate, typically ethyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Core Starting Materials:

-

4-Fluorophenol

-

Ethyl Chloroacetate

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

-

A polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

Mechanistic Rationale: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-fluorophenol by a base. This generates a potent nucleophile, the 4-fluorophenoxide anion. This anion then attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a partial positive charge due to the inductive effect of the adjacent chlorine atom and carbonyl group. The chlorine atom is displaced as a chloride leaving group, forming the desired ester product.

The choice of solvent is critical for the efficiency of this SN2 reaction. Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion.[3] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of reaction.[3]

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq) and a polar aprotic solvent such as acetone.[4]

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture. Potassium carbonate is a mild, inexpensive, and easy-to-handle base suitable for this transformation.[3]

-

Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude ethyl 2-(4-fluorophenoxy)acetate can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient.

Step 2: Hydrazinolysis of Ethyl 2-(4-fluorophenoxy)acetate

The conversion of the ester intermediate to the final hydrazide product is a nucleophilic acyl substitution reaction known as hydrazinolysis.

Core Starting Materials:

-

Ethyl 2-(4-fluorophenoxy)acetate

-

An alcoholic solvent (e.g., Ethanol)

Mechanistic Rationale: Hydrazine is a powerful alpha-effect nucleophile, making it highly reactive towards the carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol as a leaving group to yield the stable 2-(4-fluorophenoxy)acetohydrazide.

Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

-

Dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in ethanol in a round-bottom flask.[7]

-

Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution while stirring at room temperature.[5]

-

Continue stirring the mixture at room temperature for 2-3 hours or until a white precipitate forms.[5] In some cases, gentle refluxing for several hours may be required to drive the reaction to completion.[7]

-

The solid product is collected by filtration.

-

Recrystallize the crude product from ethanol or methanol to obtain pure 2-(4-fluorophenoxy)acetohydrazide as a white solid.[5][7]

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Key Reagents | 4-Fluorophenol, Ethyl Chloroacetate, K₂CO₃ | Ethyl 2-(4-fluorophenoxy)acetate, Hydrazine Hydrate |

| Solvent | Acetone, DMF, Acetonitrile[3][4] | Ethanol[5][7] |

| Temperature | Reflux[4] | Room Temperature to Reflux[5][7] |

| Typical Yield | >90%[3] | >85%[5] |

Pathway B: Synthesis via the Carboxylic Acid Intermediate

An alternative route involves the synthesis of 2-(4-fluorophenoxy)acetic acid, which is then converted to the hydrazide. This pathway may be considered if 2-(4-fluorophenoxy)acetic acid is readily available or if specific reaction conditions preclude the use of the ester route.

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This intermediate can be prepared by reacting 4-fluorophenol with ethyl chloroacetate followed by hydrolysis of the resulting ester in a one-pot synthesis.[4]

Core Starting Materials:

-

4-Fluorophenol

-

Ethyl Chloroacetate (or Chloroacetic Acid)

-

Base (e.g., Sodium Hydroxide)

Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

-

Synthesize the intermediate ester, ethyl 2-(4-fluorophenoxy)acetate, as described in Pathway A, Step 1.[4]

-

Without purification, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the crude ester.

-

Heat the mixture to reflux for 1-2 hours to facilitate the saponification (hydrolysis) of the ester.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) until the pH is ~2.

-

The 2-(4-fluorophenoxy)acetic acid will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Step 2: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide from the Acid

The conversion of a carboxylic acid to a hydrazide is a condensation reaction. While this can be achieved directly, it often requires higher temperatures or the use of coupling agents. A more common laboratory method involves activating the carboxylic acid, for example, by converting it to an acid chloride.

Experimental Protocol: Synthesis via Acid Chloride

-

In a flask under an inert atmosphere, suspend 2-(4-fluorophenoxy)acetic acid (1.0 eq) in a dry, non-protic solvent like toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent like THF or dichloromethane.

-

In a separate flask, prepare a solution of hydrazine hydrate (2.2 eq) in the same solvent and cool it in an ice bath.

-

Add the acid chloride solution dropwise to the cold hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Process the reaction mixture by washing with water and brine, drying the organic layer, and evaporating the solvent to yield the crude product, which can then be recrystallized.

Analysis of Core Starting Materials

The quality and purity of starting materials are paramount to achieving high yields and a clean product profile.

| Material | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) | Key Safety Considerations |

| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | Harmful if swallowed, causes skin irritation and serious eye damage. |

| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Toxic if swallowed or inhaled, combustible liquid, causes severe skin burns and eye damage. |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | May cause cancer, toxic if swallowed, fatal in contact with skin, causes severe skin burns. |

| 2-(4-Fluorophenoxy)acetic Acid | 405-79-8 | C₈H₇FO₃ | 170.14 | Causes skin irritation and serious eye irritation.[8][9] |

| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Causes serious eye irritation. |

Visualization of Synthetic Workflows

Diagram 1: Synthetic Workflow for Pathway A

Caption: Workflow for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide via the ester intermediate route.

Diagram 2: Mechanistic Overview of Hydrazinolysis

Caption: Nucleophilic acyl substitution mechanism for the formation of the hydrazide from the ester.

Conclusion

The synthesis of 2-(4-fluorophenoxy)acetohydrazide is most efficiently accomplished through a two-step sequence involving the initial Williamson ether synthesis of ethyl 2-(4-fluorophenoxy)acetate, followed by its direct hydrazinolysis. This route (Pathway A) is characterized by high yields, mild reaction conditions, and operational simplicity, making it highly suitable for both laboratory-scale and industrial applications. The selection of high-purity, commercially available starting materials such as 4-fluorophenol, ethyl chloroacetate, and hydrazine hydrate is fundamental to the success of the synthesis. Careful control over reaction parameters, particularly the choice of base and solvent in the ether synthesis step, directly influences reaction rate and overall yield. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

-

Prabhuswamy, A., Mohammed, Y. H. E., Al-Ostoot, F. H., Venkatesh, G. D., Anandalwar, S. M., Khanum, S. A., & Krishnappagowda, L. N. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]

-

Suryanti, V., Wibowo, F. R., Khotijah, S., & Marliana, E. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(1), 1-8. [Link]

-

Patel, R. B., & Patel, P. R. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2230-2234. [Link]

-

Choudhary, S., Jasinski, J. P., Butcher, R. J., & Yathirajan, H. S. (2010). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-FLUOROPHENOXY)ACETIC ACID. Retrieved from [Link]

-

Naz, S., Ullah, S., Shah, S. A. A., Tahir, M. N., Ahmed, G., & Khan, M. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(4), 105698. [Link]

-

Hugar, M. H., Padmashali, B., & Sandeep, T. (2019). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molbank, 2019(4), M1095. [Link]

-

Liu, J., Wang, Q., Wang, F., & Zhang, H. (2012). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1810. [Link]

-

Rzepa, S., Saładyk, T., & Demkowicz, S. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences, 25(9), 5030. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1737-62-8 | 2-(4-Fluorophenoxy)acetohydrazide - Synblock [synblock.com]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 5. 2-(2-FLUOROPHENOXY)ACETOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-Chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenoxy)acetic Acid | 405-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2-(4-FLUOROPHENOXY)ACETIC ACID | CAS 405-79-8 [matrix-fine-chemicals.com]

A Guide to the Mechanism of Hydrazinolysis for 2-(4-Fluorophenoxy)acetohydrazide Formation

Introduction

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, stands as a cornerstone reaction in modern organic synthesis. Its most prevalent application, the conversion of esters to acylhydrazides, provides a robust and efficient pathway to valuable synthetic intermediates. Acylhydrazides are pivotal building blocks in the pharmaceutical industry, serving as precursors for a diverse array of heterocyclic compounds with significant biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[1]

This technical guide provides an in-depth exploration of the hydrazinolysis mechanism, specifically focusing on the synthesis of 2-(4-Fluorophenoxy)acetohydrazide. This compound is a key synthon, often utilized in the development of novel therapeutic agents. We will dissect the core principles of the reaction, from the fundamental reactivity of the reagents to the kinetics and practical execution in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.

The Core Mechanism: A Nucleophilic Acyl Substitution Reaction

The formation of 2-(4-Fluorophenoxy)acetohydrazide from its corresponding ester, typically ethyl 2-(4-fluorophenoxy)acetate, is a classic example of a nucleophilic acyl substitution reaction.[2] This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-OR) with the nucleophilic hydrazine group (-NHNH₂).

The overall transformation can be summarized as follows:

Figure 1. General reaction for the formation of 2-(4-Fluorophenoxy)acetohydrazide.

Pillar 1: The Potent Nucleophile - Hydrazine

Hydrazine (H₂N-NH₂) is a powerful nucleophile, significantly more reactive than would be predicted based on its basicity alone. This enhanced reactivity is attributed to the alpha effect , a phenomenon where the presence of an adjacent atom with lone-pair electrons (in this case, the adjacent nitrogen) increases the nucleophilicity of the attacking atom.[3] In laboratory practice, hydrazine is most commonly used as hydrazine hydrate (N₂H₄·H₂O), a safer and more convenient liquid form.[1][4][5] Its bifunctional nature, possessing two amine groups, also makes it a key building block for heterocyclic compounds.[6]

Pillar 2: The Electrophilic Target - The Ester Carbonyl

The reaction's electrophile is the carbonyl carbon of the ethyl 2-(4-fluorophenoxy)acetate precursor. The significant difference in electronegativity between the carbon and oxygen atoms of the carbonyl group (C=O) creates a dipole, rendering the carbon atom electron-deficient and thus susceptible to attack by a nucleophile.

Pillar 3: The Mechanistic Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the attack of the lone pair of electrons from one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.[2][7]

-

Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O π-bond. Concurrently, the C-O single bond to the ethoxy group (-OCH₂CH₃) breaks, expelling it as a leaving group.

-

Proton Transfer: The expelled ethoxy group is a relatively strong base and is subsequently protonated, typically by abstracting a proton from the newly added, positively charged hydrazine moiety or the solvent, to form the stable byproduct ethanol. This final proton transfer step yields the neutral 2-(4-Fluorophenoxy)acetohydrazide product.

The following diagram illustrates this mechanistic sequence:

Caption: Experimental workflow for the synthesis of 2-(4-Fluorophenoxy)acetohydrazide.

Part A: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate (Precursor)

The synthesis of the starting ester is a prerequisite for the main hydrazinolysis reaction. A common method is the Williamson ether synthesis.

-

To a stirred mixture of 4-nitrophenol (0.01 mol) and anhydrous potassium carbonate (0.02 mol) in dry acetone (20 mL), add ethyl bromoacetate (0.01 mol). [8]2. Reflux the mixture for approximately 8-12 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

-

After completion, filter the hot mixture to remove inorganic salts and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate, which can be used in the next step, sometimes without further purification.

Note: While the provided reference starts with 4-nitrophenol and includes a subsequent reduction step, a more direct synthesis starts with 4-fluorophenol. A similar procedure involves refluxing 4-fluorophenol with ethyl chloroacetate in acetone with a base. [9]

Part B: Hydrazinolysis for 2-(4-Fluorophenoxy)acetohydrazide

Materials and Equipment:

-

Ethyl 2-(4-fluorophenoxy)acetate

-

Hydrazine Hydrate (99%)

-

Ethanol (Absolute)

-

Methanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-(4-fluorophenoxy)acetate (0.01 mol) in absolute ethanol (10-15 mL). [10][11]2. Addition of Hydrazine: While stirring the solution at room temperature, add 99% hydrazine hydrate (0.01 mol) dropwise over a period of 5-10 minutes. [10]3. Reaction: Stir the reaction mixture continuously. A white solid may begin to precipitate. The reaction can be stirred at room temperature for 2-3 hours or heated to reflux for 2-10 hours to ensure completion. [10][11]The progress should be monitored by TLC until the starting ester spot has disappeared.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If precipitation is not complete, the flask can be cooled further in an ice bath.

-

Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.

-

Purification: For obtaining a high-purity product, recrystallize the crude solid from methanol. [10]Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to form crystals.

-

Drying: Filter the purified crystals and dry them under vacuum to yield pure 2-(4-Fluorophenoxy)acetohydrazide.

Conclusion

The hydrazinolysis of esters is a highly reliable and efficient method for the synthesis of acylhydrazides. The formation of 2-(4-Fluorophenoxy)acetohydrazide proceeds through a well-understood nucleophilic acyl substitution mechanism, driven by the high nucleophilicity of hydrazine. By carefully controlling key experimental parameters such as temperature, solvent, and reactant stoichiometry, this reaction can be consistently performed to achieve high yields of a pure product. The resulting acetohydrazide serves as a versatile and valuable intermediate for the synthesis of more complex molecules, particularly within the field of medicinal chemistry and drug development.

References

- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry. OpenStax adaptation.

-

Hydrazine - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. PubMed Central. Available at: [Link]

-

Hydrazine Hydrate (NH2NH2·H2O). ResearchGate. Available at: [Link]

-

Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Available at: [Link]

-

A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. PubMed. Available at: [Link]

-

Hydrazine hydrate: Significance and symbolism. ScienceDirect. Available at: [Link]

-

Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. ResearchGate. Available at: [Link]

-

An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available at: [Link]

-

HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID. Canadian Science Publishing. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

Hydrolysis of esters mechanism. YouTube. Available at: [Link]

-

Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available at: [Link]

-

(PDF) 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. Available at: [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI. Available at: [Link]

Sources

- 1. Hydrazine hydrate: Significance and symbolism [wisdomlib.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]